molecular formula C32H31N3O4 B1208596 Difenoximide CAS No. 47806-92-8

Difenoximide

Cat. No. B1208596
Key on ui cas rn: 47806-92-8
M. Wt: 521.6 g/mol
InChI Key: FTOLAXZXUUHQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959275

Procedure details

24.5 Grams of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid are dissolved in 225 ml. of redistilled N,N-dimethylformamide by warming to about 60°C. To the warm solution were added, with stirring, 9.0 grams of recrystallized N-hydroxysuccinimide, followed by 12.4 grams of dicyclohexylcarbodiimide. A precipitate appears upon cooling to room temperature. The suspension is stirred at room temperature under anhydrous conditions for about 36 hours, then is cooled to approximately 5°C. and is filtered to remove the precipitate. The filtrate is diluted with approximately 400 ml. of ethyl acetate and 200 ml. of water. The organic layer is then separated and washed three times with water, solid sodium chloride being added as needed to break the emulsion formed. The solution is dried over anhydrous sodium sulfate and partially concentrated until a precipitate forms. Filtration and recrystallization of the precipitate from a mixture of tetrahydrofuran and isopropyl ether affords N-[1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carbonyloxy]succinimide, melting at about 156.5°-157.5°C. This product has the formula ##SPC3##
Name
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]1)#[N:2].O[N:34]1[C:38](=[O:39])[CH2:37][CH2:36][C:35]1=[O:40].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[C:1]([C:3]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)([C:12]([O:14][N:34]2[C:38](=[O:39])[CH2:37][CH2:36][C:35]2=[O:40])=[O:13])[CH2:8][CH2:7]1)#[N:2]

Inputs

Step One
Name
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(CCN1CCC(CC1)(C(=O)O)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the warm solution were added
STIRRING
Type
STIRRING
Details
The suspension is stirred at room temperature under anhydrous conditions for about 36 hours
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to approximately 5°C.
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
ADDITION
Type
ADDITION
Details
The filtrate is diluted with approximately 400 ml
CUSTOM
Type
CUSTOM
Details
The organic layer is then separated
WASH
Type
WASH
Details
washed three times with water, solid sodium chloride being
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated until a precipitate forms
FILTRATION
Type
FILTRATION
Details
Filtration and recrystallization of the precipitate
ADDITION
Type
ADDITION
Details
from a mixture of tetrahydrofuran and isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CCN1CCC(CC1)(C(=O)ON1C(CCC1=O)=O)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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